Pentasodium diethylenetriaminepentaacetate

Descripción general

Descripción

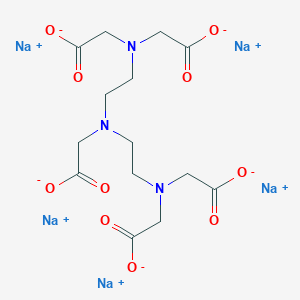

Pentasodium diethylenetriaminepentaacetate (Na₅DTPA, CAS 140-01-2) is a polyamino carboxylic acid chelator with the molecular formula C₁₄H₁₈N₃Na₅O₁₀ and a molecular weight of 503.26 g/mol . It is typically supplied as a 40% aqueous solution with a density of ~1.30 g/cm³ . Structurally, Na₅DTPA contains three amine groups and five acetate groups, enabling it to form stable complexes with di- and trivalent metal ions (e.g., Fe³⁺, Ca²⁺, Mn²⁺) .

Mecanismo De Acción

Pentasodium DTPA, also known as Pentasodium diethylenetriaminepentaacetate or PENTASODIUM PENTETATE, is a synthetic polyamino carboxylic acid . Here is an overview of its mechanism of action:

Target of Action

Pentasodium DTPA’s primary targets are metal ions , specifically transuranic radionuclides such as plutonium, americium, and curium . It has eight coordinate bond-forming sites that can sequester these metal ions and form highly stable DTPA-metal ion complexes .

Mode of Action

The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which then promote the elimination of these radionuclides by glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by Pentasodium DTPA primarily involve the chelation and elimination of metal ions . By forming stable complexes with these ions, DTPA prevents them from participating in harmful biochemical reactions within the body .

Pharmacokinetics

Pentasodium DTPA is eliminated from the body through the kidneys . Its pharmacokinetic properties allow it to increase the rates of elimination of internally deposited radionuclides . This is particularly useful in medical imaging and the treatment of internal contamination .

Result of Action

The result of Pentasodium DTPA’s action is the increased elimination of harmful radionuclides from the body . This reduces the committed effective dose of ionizing radiation delivered to tissues, thereby mitigating the acute and long-term health consequences of internal contamination .

Action Environment

The action of Pentasodium DTPA can be influenced by environmental factors. For instance, it is used in the presence of oxidizers such as peroxide when metal chelates of greater stability or solubility are sought . Additionally, it is typically administered as the calcium or zinc salt (Ca or Zn-DTPA), as these ions are readily displaced by more highly charged cations .

Análisis Bioquímico

Biochemical Properties

Pentasodium DTPA has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion .

Cellular Effects

Pentasodium DTPA is used in medical imaging and for the decorporation of internally deposited radionuclides . It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase the rates of elimination .

Molecular Mechanism

The calcium and zinc trisodium salts of Pentasodium DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine .

Temporal Effects in Laboratory Settings

In a 4-week dermal toxicity study, daily topical application of 0.05% Pentasodium DTPA to shaved and abraded rabbit skin produced moderate erythema after the first week and throughout the study, but no systemic toxicity .

Dosage Effects in Animal Models

The no observed adverse effect level (NOAEL) for rats given 40% Pentasodium DTPA by oral gavage was reported to be 83 mg/kg day−1 . The no observed effect level (NOEL) for maternal toxicity in pregnant rats was 400 mg/kg body weight and for fetal toxicity was 100 mg/kg body weight .

Actividad Biológica

Pentasodium diethylenetriaminepentaacetate (DTPA) is a synthetic chelating agent widely recognized for its ability to bind metal ions, particularly in medical and industrial applications. This article delves into the biological activity of DTPA, highlighting its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

Chemical Structure and Properties

DTPA is an aminopolycarboxylic acid characterized by a diethylenetriamine backbone with five carboxymethyl groups. This structure allows DTPA to form stable complexes with divalent and trivalent metal ions, making it an effective chelator. Its molecular formula is .

DTPA functions primarily by sequestering metal ions through the formation of stable complexes. The chelation process involves the formation of up to eight coordinate bonds with metal ions, which prevents these ions from participating in biological reactions that could lead to oxidative stress or toxicity. DTPA is particularly effective against redox-active metals such as iron (Fe), manganese (Mn), and copper (Cu), which are known to induce oxidative damage in cells .

Pharmacokinetics

- Absorption : DTPA exhibits poor bioavailability when administered orally; therefore, it is typically administered intravenously or via inhalation.

- Distribution : The volume of distribution is approximately 17 L, indicating extensive distribution in body tissues.

- Metabolism : Minimal metabolism occurs, and DTPA is predominantly excreted unchanged via the kidneys .

- Half-life : The half-life after intravenous administration ranges from 18.5 to 31.8 minutes, reflecting rapid clearance from the bloodstream .

Clinical Applications

DTPA has several clinical applications, particularly in the treatment of heavy metal poisoning and internal contamination by radionuclides. It is FDA-approved for:

- Chelation Therapy : DTPA is used to treat individuals exposed to transuranic elements such as plutonium, americium, and curium. It enhances the elimination of these radionuclides through renal excretion .

- Medical Imaging : DTPA is utilized as a radiopharmaceutical agent in nuclear medicine for renal imaging and other diagnostic procedures .

Case Studies and Research Findings

-

Post-COVID-19 Anosmia Treatment

- A randomized controlled trial investigated the efficacy of DTPA in treating anosmia following COVID-19 infection. The study involved 66 patients who received either a DTPA-containing nasal spray or a saline control.

- Results indicated significant improvement in olfactory function among those treated with DTPA compared to controls. The study also noted a reduction in calcium cation concentrations in nasal mucus post-treatment, suggesting a mechanism whereby DTPA alleviates anosmia by chelating excess calcium .

Measurement Control Group (Saline) DTPA Group T score 2.54 ± 0.38 4.25 ± 0.924 Calcium concentration (mM) 37.54 ± 2.06 24.39 ± 4.52 - Effect on Biological Oxygen Demand

Safety and Toxicity

While DTPA is generally well-tolerated, some adverse effects have been reported, including:

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Heavy Metal Poisoning

DTPA is primarily utilized in the medical field for chelation therapy, particularly in cases of heavy metal poisoning. It effectively binds to heavy metals such as lead, mercury, and plutonium, facilitating their excretion from the body. The mechanism involves the formation of stable metal-DTPA complexes that are eliminated via renal excretion .

1.2 Post-COVID-19 Anosmia Treatment

Recent studies have highlighted the efficacy of DTPA in treating post-COVID-19 anosmia. A randomized controlled trial demonstrated that a 2% DTPA nasal spray significantly reduced calcium concentrations in nasal mucus and improved olfactory function in patients suffering from anosmia following COVID-19 infection . The treatment resulted in a shift from functional anosmia to hyposmia in many patients, indicating a restoration of olfactory capability.

| Study Parameter | Control Group (Sodium Chloride) | DTPA Group (2% Spray) |

|---|---|---|

| Calcium Concentration Pre-Treatment | 38.39 ± 3.04 mM | 37.54 ± 2.06 mM |

| Calcium Concentration Post-Treatment | 37.06 ± 2.64 mM | 24.39 ± 4.52 mM |

| Improvement in Olfactory Function | Not Significant | Significant |

Environmental Applications

2.1 Water Treatment

DTPA is employed in water treatment processes to remove heavy metals from wastewater. Its ability to form stable complexes with various metal ions allows for effective purification methods, making it valuable in industrial effluent treatment systems .

2.2 Soil Remediation

In soil remediation, DTPA is utilized to enhance the bioavailability of heavy metals for phytoremediation processes. By chelating metals, it facilitates their uptake by plants, which can subsequently be harvested and disposed of safely .

Industrial Applications

3.1 Detergents and Cleaning Products

DTPA is widely used in detergents and cleaning agents due to its capacity to bind metal ions that can interfere with cleaning efficacy. Its inclusion helps improve the performance of these products by preventing the precipitation of metal ions that can cause staining or reduce foaming .

3.2 Textile and Paper Industries

In the textile and paper industries, DTPA serves as a stabilizer during bleaching processes. It helps maintain the efficiency of bleaching agents by sequestering metal ions that could otherwise catalyze undesirable reactions .

Case Studies

4.1 Efficacy in Flotation Separation

A study investigating the use of pentasodium diethylenetriaminepentaacetate in flotation separation revealed its effectiveness in selectively adsorbing onto mineral surfaces, enhancing the recovery of scheelite while inhibiting fluorite recovery under specific conditions . This application demonstrates its potential for improving mineral processing techniques.

4.2 Use as an MRI Contrast Agent

DTPA derivatives are also employed as contrast agents in magnetic resonance imaging (MRI). The chelation of gadolinium with DTPA enhances imaging quality by increasing the contrast between tissues, allowing for better diagnosis and evaluation of medical conditions .

Análisis De Reacciones Químicas

Chelation Mechanisms

DTPA 5Na acts as an octadentate ligand, binding metal ions through five carboxylate groups and three amine nitrogen atoms . Its chelation efficacy exceeds EDTA due to higher formation constants (approximately 100× greater) .

Key Chelation Reactions:

-

Calcium Binding :

Used therapeutically to reduce free calcium in nasal mucus, improving olfactory function in post-COVID-19 anosmia .

-

Transition Metal Complexation :

Forms stable complexes with Fe³⁺, Cu²⁺, and Mn²⁺, critical in industrial applications (e.g., inhibiting metal-catalyzed decomposition of hydrogen peroxide) .

Comparative Chelation Efficiency

| Metal Ion | DTPA 5Na Stability Constant () | EDTA Stability Constant () |

|---|---|---|

| Fe³⁺ | ~28.6 | ~25.1 |

| Cu²⁺ | ~21.5 | ~18.8 |

| Ca²⁺ | ~10.7 | ~10.6 |

| Data inferred from coordination studies . |

Hydrogen Peroxide Stabilization

-

DTPA 5Na inhibits metal-induced decomposition in textile and paper pulp bleaching by sequestering trace Fe³⁺ and Cu²⁺ .

Mineral Flotation Separation

-

Selectively chelates calcium on calcite surfaces, enabling separation from fluorite in ore processing .

Medical Use in Olfactory Dysfunction

-

Reduces nasal mucus calcium levels via chelation, reversing COVID-19-induced anosmia :

Parameter DTPA 5Na (2%) Placebo (0.9% NaCl) Calcium Reduction 42% <5% Olfactory Improvement 68% (hyposmia) 12%

Reaction Stability and Byproducts

Q & A

Q. Basic: What is the optimal methodology for synthesizing high-purity Na₅DTPA in laboratory settings?

Methodological Answer :

Na₅DTPA synthesis involves a stepwise reaction of diethylenetriamine with chloroacetic acid and sodium hydroxide. Key steps include:

- Dissolving chloroacetic acid in deionized water and adding diethylenetriamine under controlled temperatures (-20–30°C) .

- Gradual addition of NaOH in two phases: first, 2/5–3/5 of the total NaOH at -20–30°C to prevent side reactions, followed by the remainder at 30–60°C for 2–5 hours .

- Adjusting the final pH to 11.5 to ensure complete salt formation.

Critical Parameters : Temperature control during NaOH addition is vital to avoid hydrolysis of intermediates. Purity can be verified via titration for residual amines or ICP-MS for metal impurities .

Q. Basic: How does Na₅DTPA’s chelation mechanism differ from EDTA in binding transition metals?

Methodological Answer :

Na₅DTPA, a polydentate ligand, forms octahedral complexes with metals via five carboxylate groups and three amine nitrogen atoms, enabling higher stability constants (log K) for metals like Fe³⁺ (log K = 28.6) compared to EDTA (log K = 25.1) . To validate binding selectivity:

- Use potentiometric titrations to determine stability constants under varying pH.

- Compare UV-Vis spectra of metal-DTPA vs. metal-EDTA complexes to identify coordination differences .

Q. Basic: What analytical techniques are recommended for quantifying Na₅DTPA in aqueous solutions?

Methodological Answer :

- Ion Chromatography (IC) : Effective for direct quantification of DTPA anions; validate with spiked recovery tests (e.g., 95–105% recovery in 0.1 M NaOH matrices) .

- Complexometric Titration : Use ZnSO₄ as a titrant with Eriochrome Black T indicator. Pre-treat samples with HNO₃ to displace bound metals .

- NMR Spectroscopy : ¹³C NMR can resolve carboxylate peaks (δ 170–180 ppm) to confirm structural integrity .

Q. Advanced: How to design experiments studying Na₅DTPA’s efficacy in systems with competing ligands (e.g., citrate or carbonate)?

Methodological Answer :

- Employ a factorial design to isolate variables: vary concentrations of Na₅DTPA, competing ligands, and ionic strength .

- Use speciation software (e.g., PHREEQC) to model metal-ligand equilibria and predict dominant complexes .

- Validate experimentally via ICP-OES to measure free metal ions in multicomponent systems .

Q. Advanced: How to resolve contradictions in reported stability constants for Na₅DTPA-metal complexes?

Methodological Answer :

Discrepancies often arise from pH, ionic strength, or counterion effects. To address:

- Replicate studies under standardized conditions (I = 0.1 M NaCl, 25°C).

- Use a combination of techniques (e.g., potentiometry, calorimetry) to cross-validate log K values .

- Account for protonation states of DTPA (pKa₁–pKa₁₀ range: 1.8–10.4) when comparing datasets .

Q. Advanced: What strategies optimize Na₅DTPA’s chelation efficiency in mixed-metal systems (e.g., Fe³⁺/Cu²⁺)?

Methodological Answer :

- Perform competitive binding assays using a molar excess of Na₅DTPA (≥5:1 ligand:metal ratio) .

- Adjust pH to favor selectivity: Fe³⁺ binds preferentially at pH 2–3, while Cu²⁺ dominates at pH 5–6 .

- Characterize complexes via EXAFS to confirm metal coordination geometry and occupancy .

Q. Basic: What safety protocols are critical when handling Na₅DTPA in biological studies?

Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact; Na₅DTPA solutions can irritate mucous membranes .

- Store in sealed containers at < -1°C to prevent degradation .

- For in vivo studies, adhere to OECD Guidelines for toxicity testing (e.g., acute oral toxicity LD₅₀ > 2000 mg/kg in rats) .

Q. Advanced: How does pH influence Na₅DTPA’s metal-binding capacity in environmental remediation studies?

Methodological Answer :

- Below pH 3, protonation of amine groups reduces chelation efficacy.

- At pH 6–9, fully deprotonated DTPA⁵⁻ exhibits maximal binding for most metals .

- For pH-dependent studies, use buffered systems (e.g., MES, HEPES) and monitor free metal ions with ion-selective electrodes .

Q. Advanced: How to conduct comparative studies of Na₅DTPA vs. novel chelators (e.g., IDA, NTA) in industrial applications?

Methodological Answer :

- Design batch experiments under simulated industrial conditions (e.g., high electrolyte concentrations, 50–80°C) .

- Evaluate chelator performance via metrics: metal sequestration efficiency (%), thermal stability (TGA), and cost per mole .

- Use ANOVA to statistically differentiate performance across ≥3 replicates .

Q. Advanced: What computational approaches model Na₅DTPA’s interaction with radioactive isotopes (e.g., Am³⁺, Pu⁴⁺) for nuclear waste management?

Methodological Answer :

Comparación Con Compuestos Similares

Comparison with Similar Chelating Agents

The following table compares Na₅DTPA with structurally and functionally related compounds:

Key Findings:

Chelating Capacity :

- Na₅DTPA’s additional amine and acetate groups enable higher coordination capacity (8 vs. EDTA’s 6), making it effective in high-electrolyte environments .

- DCTA’s rigid cyclohexane backbone enhances selectivity for heavy metals like plutonium .

Medical Applications :

- Na₅DTPA (Tc-99m-DTPA) and EDTA (Cr-51-EDTA) are interchangeable for GFR measurement, though Na₅DTPA is preferred due to better radiolabeling efficiency .

Industrial Use :

- Na₅DTPA outperforms EDTA in stabilizing peroxides in detergents due to superior metal-ion sequestration .

- NTA is less effective but cheaper, though its toxicity limits adoption .

Safety :

Propiedades

Número CAS |

140-01-2 |

|---|---|

Fórmula molecular |

C14H23N3NaO10 |

Peso molecular |

416.34 g/mol |

Nombre IUPAC |

pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27); |

Clave InChI |

HVLGAHRQYRRROV-UHFFFAOYSA-N |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na] |

Key on ui other cas no. |

140-01-2 |

Descripción física |

DryPowder; Liquid |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

13078-36-9 7578-43-0 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.